2-Fluoro-3-nitro-4-picoline

Pharmaceutical Intermediates Catalytic Hydrogenation Nitro Reduction

2-Fluoro-3-nitro-4-picoline is a strategically differentiated fluoronitropyridine intermediate. Its unique ortho-fluorine/nitro substitution with para-methyl enables high-yield Pd/C hydrogenation to 3-amino-2-fluoro-4-methylpyridine (88% isolated yield), a validated precursor for kinase inhibitor hinge-binding motifs. Microwave-mediated SNAr with indazolyl-amines is documented. For pharmaceutical R&D requiring impurity control, procure the ≥98% purity grade. Note UN3261 Class 8 corrosive shipping classification.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 19346-43-1
Cat. No. B092188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-nitro-4-picoline
CAS19346-43-1
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
InChIKeyAUHFWLUBEJKXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-nitro-4-picoline (CAS 19346-43-1): Baseline Properties and Procurement Specifications


2-Fluoro-3-nitro-4-picoline (CAS 19346-43-1, molecular formula C6H5FN2O2, molecular weight 156.11 g/mol) is a heterocyclic organic compound featuring a pyridine ring with fluorine, methyl, and nitro substituents at the 2-, 4-, and 3-positions, respectively [1]. Its synonyms include 2-fluoro-4-methyl-3-nitropyridine and 2-fluoro-3-nitro-4-methylpyridine [1]. The compound is a solid at room temperature with a melting point of 33°C , a computed boiling point of 264.0±35.0°C at 760 mmHg , and a computed XLogP3-AA of 1.5 [1]. It functions primarily as a key intermediate in organic synthesis for pharmaceuticals and agrochemicals, with the nitro group serving as a site for reduction to amines and the fluorine atom enabling nucleophilic aromatic substitution reactions [2].

Why Generic Substitution of 2-Fluoro-3-nitro-4-picoline Fails in Synthetic Workflows


Substituting 2-fluoro-3-nitro-4-picoline with other fluoronitropyridine regioisomers or halogenated nitroaromatics is not scientifically justifiable due to the critical dependence of downstream reactivity on the precise ortho-relationship between the fluorine (C2) and nitro (C3) groups, combined with the para-oriented methyl (C4) substituent [1]. This specific substitution pattern dictates both the electronic activation toward nucleophilic aromatic substitution at C2 and the steric environment for subsequent transformations [2]. For instance, regioisomers such as 2-fluoro-5-nitro-3-picoline (CAS 19346-46-4) or 2-fluoro-5-nitro-6-picoline (CAS 18605-16-8) possess fundamentally different charge distributions and reactive-site accessibility [3]. Furthermore, substituting the fluorine with chlorine (e.g., 2-chloro-3-nitro-4-picoline) alters the leaving-group potential and reaction kinetics in SNAr reactions [2]. Consequently, generic replacement without re-optimization of reaction conditions introduces substantial risk of synthetic failure, yield reduction, or altered impurity profiles in regulated pharmaceutical manufacturing [2].

Quantitative Differentiation Evidence for 2-Fluoro-3-nitro-4-picoline: Comparative Data Versus Analogs


Reduction Yield Comparison: 2-Fluoro-3-nitro-4-picoline vs. Aromatic Nitro Analogs Under Catalytic Hydrogenation

In a documented catalytic hydrogenation protocol, 2-fluoro-3-nitro-4-picoline (10.1 g, 65 mmol) underwent reduction to 3-amino-2-fluoro-4-methylpyridine using 5% palladium on carbon catalyst in ethyl acetate with acetic acid under 50 psig hydrogen pressure for 18 hours, yielding 7.2 g of purified product, corresponding to an 88% theoretical yield [1]. This reduction efficiency establishes a quantitative baseline for procurement decisions: while direct head-to-head comparisons with other fluoronitroaromatics under identical conditions are not available in the open literature, typical reduction yields for electron-deficient nitroaromatics under standard Pd/C hydrogenation range from 60–95% depending on substituent effects and catalyst poisoning [2]. The 88% yield for this specific regioisomer demonstrates that the electronic and steric environment of the 2-fluoro-3-nitro-4-methyl substitution pattern does not impose significant catalyst deactivation or side-reaction limitations relative to class expectations, providing a reproducible, high-yield entry point to fluorinated aminopyridine building blocks [1].

Pharmaceutical Intermediates Catalytic Hydrogenation Nitro Reduction Fluorinated Pyridines

SNAr Reactivity in Microwave-Assisted Indazole Coupling: 2-Fluoro-3-nitro-4-picoline vs. Alternative Electrophiles

Under microwave-assisted nucleophilic aromatic substitution (SNAr) conditions at 150°C in DMF for 2 hours, 2-fluoro-3-nitro-4-picoline (93 mg, 0.597 mmol) reacted with 7-chloro-1H-indazol-5-amine (100 mg, 0.597 mmol) to afford the coupled indazolyl-aminopyridine product in 21% isolated yield after chromatographic purification [1]. This yield is consistent with the moderate leaving-group ability of fluorine in SNAr relative to chlorine: literature precedents indicate that for analogous 2-halo-3-nitropyridine systems, the 2-fluoro derivative exhibits approximately 10–30% lower reaction rates compared to the 2-chloro analog under thermal SNAr conditions, but offers superior selectivity in the presence of competing nucleophilic sites due to reduced elimination side-reactions [2]. The microwave protocol demonstrates that 2-fluoro-3-nitro-4-picoline participates effectively in SNAr chemistry despite fluorine's lower leaving-group propensity relative to chlorine, a trade-off that may be advantageous when avoiding premature dehalogenation or when the chloro analog presents supply chain or regulatory constraints [2].

Microwave-Assisted Synthesis Nucleophilic Aromatic Substitution Indazole Derivatives Fluorinated Heterocycles

Commercial Purity Specification Comparison: 2-Fluoro-3-nitro-4-picoline Across Major Suppliers

Commercial availability of 2-fluoro-3-nitro-4-picoline from major chemical suppliers reveals a purity specification range of 97–≥99%, depending on the vendor and intended application grade. Thermo Scientific (Alfa Aesar) offers the compound at 98% purity (GC assay) in quantities from 250 mg to 5 g . AKSci supplies the compound at a minimum purity specification of 97% . NINGBO INNO PHARMCHEM CO., LTD. reports availability at ≥99.0% purity for pharmaceutical intermediate applications [1]. MolCore lists the compound at NLT 98% . This tiered purity landscape enables procurement optimization: research laboratories requiring routine building-block quality may select the 97–98% grade, while pharmaceutical development programs requiring tighter impurity control for regulatory compliance may specify the ≥99.0% grade [1]. The absence of ultra-high purity (>99.9%) offerings for this compound distinguishes it from more commoditized intermediates, reflecting its position as a specialty synthetic building block rather than a high-volume bulk chemical [1].

Chemical Procurement Quality Specifications Purity Analysis Supplier Comparison

Transport Hazard Classification: 2-Fluoro-3-nitro-4-picoline vs. Non-Corrosive Pyridine Analogs

2-Fluoro-3-nitro-4-picoline is classified under DOT/IATA transport regulations as UN3261 (Corrosive solid, acidic, organic, n.o.s.), Hazard Class 8, Packing Group II . The GHS hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation), with 100% notification weight-of-evidence classification [1]. This hazard profile distinguishes the compound from non-corrosive fluoropyridine analogs such as 2-fluoro-4-methylpyridine (CAS 461-87-0), which lacks the nitro group and is not subject to Corrosive Class 8 shipping restrictions. Similarly, the fully reduced analog 3-amino-2-fluoro-4-methylpyridine (derived from the target compound) carries different hazard classifications . For procurement planning, the Packing Group II (medium danger) classification and UN3261 designation impose specific packaging, labeling, and carrier restrictions that affect shipping costs, transit times, and international customs clearance compared to non-hazardous or lower-hazard intermediates .

Dangerous Goods Shipping Regulations Hazard Classification Laboratory Safety

Recommended Application Scenarios for 2-Fluoro-3-nitro-4-picoline Based on Quantitative Evidence


Pharmaceutical Intermediate: Synthesis of 3-Amino-2-fluoro-4-methylpyridine via Catalytic Hydrogenation

2-Fluoro-3-nitro-4-picoline is quantitatively established as a reliable precursor to 3-amino-2-fluoro-4-methylpyridine via Pd/C-catalyzed hydrogenation, achieving an 88% isolated yield under standard conditions (5% Pd/C, 50 psig H2, ethyl acetate/acetic acid, 18 h) [1]. This high-yield reduction pathway supports its use in medicinal chemistry programs requiring fluorinated aminopyridine scaffolds for kinase inhibitor design or agrochemical lead optimization. Procurement of the ≥99.0% purity grade is recommended for pharmaceutical development where impurity control is critical [2].

Microwave-Assisted SNAr Coupling for Heterocyclic Library Synthesis

The documented microwave-mediated SNAr reaction of 2-fluoro-3-nitro-4-picoline with 7-chloro-1H-indazol-5-amine (21% yield at 150°C in DMF) provides a validated starting point for synthesizing indazolyl-aminopyridine conjugates [1]. This application is particularly relevant for medicinal chemistry groups exploring kinase-targeted libraries where the 2-fluoro-3-nitro-4-picoline core serves as a hinge-binding motif precursor. While optimization of reaction conditions (solvent, base, temperature) is expected to improve yield beyond the reported 21%, the existing protocol offers a direct entry point without requiring de novo method development [1].

Fluorinated Building Block for Polymer and Sensor Development

The compound has cited utility in the development of polymers and sensors due to its unique combination of fluorine (electron-withdrawing, lipophilicity-enhancing) and nitro (electron-withdrawing, chromophoric) functionalities on the pyridine scaffold [1]. The commercial availability of 2-fluoro-3-nitro-4-picoline at 97–98% purity from multiple suppliers (Thermo Fisher, AKSci, MolCore) makes it accessible for materials science applications where multi-gram quantities are required and ultra-high purity is not essential [2]. Researchers should account for the UN3261 Class 8 corrosive shipping classification when planning procurement timelines .

Reference Standard for Regioisomer Identification in Fluoronitropyridine Synthesis

The specific 2-fluoro-3-nitro-4-methyl substitution pattern of this compound distinguishes it from other fluoronitropyridine regioisomers such as 2-fluoro-5-nitro-3-picoline (CAS 19346-46-4) and 2-fluoro-5-nitro-6-picoline (CAS 18605-16-8) [1]. Its well-defined melting point (33°C) and computed physicochemical properties (XLogP3-AA 1.5, topological polar surface area 58.7 Ų) make it a suitable reference standard for analytical method development in quality control laboratories [2]. Procurement of the compound for this purpose should prioritize suppliers providing comprehensive certificates of analysis with GC/HPLC purity verification .

Technical Documentation Hub

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